Seproxetine

Description

Propriétés

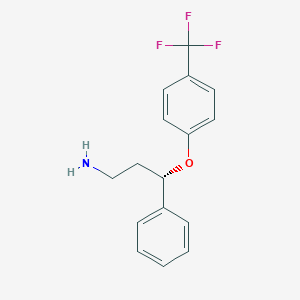

IUPAC Name |

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019529, DTXSID50891581 |

Source

|

| Record name | Seproxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126924-38-7 |

Source

|

| Record name | (S)-Norfluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126924-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seproxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seproxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seproxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of (S)-Norfluoxetine

For Researchers, Scientists, and Drug Development Professionals

(S)-Norfluoxetine, the S-enantiomer of the primary active metabolite of fluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). Its stereospecific synthesis and rigorous purification are of paramount importance for pharmacological studies and potential therapeutic applications. This technical guide provides an in-depth overview of the prevalent methods for the synthesis and purification of (S)-norfluoxetine, complete with experimental protocols, comparative data, and workflow visualizations.

I. Synthesis of (S)-Norfluoxetine

The synthesis of (S)-norfluoxetine is centered around the preparation of the chiral intermediate, (S)-3-amino-3-phenylpropan-1-ol, followed by an O-arylation reaction. The key challenge lies in establishing the desired stereochemistry at the C3 position of the propanolamine (B44665) backbone. Two primary strategies are employed: asymmetric synthesis of the chiral intermediate and resolution of a racemic mixture.

Asymmetric Synthesis of the Chiral Intermediate: (S)-3-Amino-3-phenylpropan-1-ol

Asymmetric synthesis aims to directly produce the desired S-enantiomer of the amino alcohol intermediate, thereby minimizing the loss of material associated with resolving a racemic mixture.

a) Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one:

This method involves the enantioselective reduction of a prochiral ketone precursor using a chiral catalyst. Ruthenium and iridium-based catalysts with chiral ligands have demonstrated high efficiency and enantioselectivity in this transformation.

Experimental Protocol: Asymmetric Hydrogenation of 3-(Dimethylamino)-1-phenylpropan-1-one

-

Reaction Setup: In a high-pressure reactor, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride is dissolved in methanol.

-

Catalyst: A chiral ruthenium catalyst, such as [RuCl₂((S)-BINAP)((S,S)-DPEN)], is added.

-

Reaction Conditions: The reaction is carried out under a hydrogen pressure of 40 bar at a temperature of 40°C.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting (R)-3-(dimethylamino)-1-phenylpropan-1-ol can be further processed. Note: While this protocol is for the (R)-enantiomer, employing the corresponding (R)-BINAP/(R,R)-DPEN ligand system would yield the desired (S)-enantiomer.

Resolution of Racemic 3-Amino-3-phenylpropan-1-ol

An alternative and often practical approach is the synthesis of racemic 3-amino-3-phenylpropan-1-ol, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

a) Chemical Resolution using a Chiral Acid:

Chiral acids, such as tartaric acid or N-tosyl-D-proline, are commonly used to form diastereomeric salts with the racemic amino alcohol. The differing solubilities of these salts allow for their separation.

Experimental Protocol: Resolution of (±)-3-Amino-3-phenylpropan-1-ol with N-Tosyl-D-proline

-

Salt Formation: Racemic 3-amino-3-phenylpropan-1-ol (500 g) and N-tosyl-D-proline (815 g) are stirred in a mixture of ethyl acetate (B1210297) (5 L) and ethanol (B145695) (300 mL) for 6 hours. The mixture is then cooled to 0°C and allowed to stand for 24 hours.

-

Crystallization and Isolation: The precipitated solid, enriched in the (S)-3-amino-3-phenylpropan-1-ol salt of N-tosyl-D-proline, is collected by filtration.

-

Recrystallization: The crude salt is recrystallized three times from a 3:1 (v/v) mixture of ethyl acetate and ethanol to yield the purified diastereomeric salt (433 g).

-

Liberation of the Free Amine: The purified salt is dissolved in 6N HCl (600 mL). The aqueous solution is washed with ethyl acetate to recover the resolving agent. The pH of the aqueous phase is then adjusted to 12 with 4N NaOH.

-

Extraction: The liberated (S)-3-amino-3-phenylpropan-1-ol is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product as a pale yellow oil (approximately 90 g).

O-Arylation to form (S)-Norfluoxetine

The final step in the synthesis is the etherification of the chiral amino alcohol with 4-chlorobenzotrifluoride (B24415). This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol: O-Arylation of (S)-3-Amino-3-phenylpropan-1-ol

-

Alkoxide Formation: To a solution of (S)-3-amino-3-phenylpropan-1-ol in dimethyl sulfoxide (B87167) (DMSO), sodium hydride (NaH) is added portion-wise at room temperature to form the corresponding sodium alkoxide.

-

Nucleophilic Aromatic Substitution: 4-chlorobenzotrifluoride is then added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to 80-100°C and stirred until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Isolation: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can then be purified by chromatography or crystallization.

II. Purification of (S)-Norfluoxetine

Achieving high enantiomeric and chemical purity is critical. A combination of chromatography and crystallization is typically employed.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale, providing high-purity (S)-norfluoxetine.

Experimental Protocol: Preparative Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralcel OD or Chiralpak AD), is commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation. For basic compounds like norfluoxetine, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Sample Preparation: The crude (S)-norfluoxetine is dissolved in a suitable solvent, filtered, and injected onto the column.

-

Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to the (S)-norfluoxetine peak are collected.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified product.

Enantiomeric Enrichment by Crystallization

Crystallization can be an effective method for enhancing the enantiomeric excess of the final product. This can be achieved through direct crystallization or by forming and recrystallizing a salt with a chiral or achiral acid.

Experimental Protocol: Enantiomeric Enrichment by Recrystallization of a Diastereomeric Salt

-

Salt Formation: The partially enriched (S)-norfluoxetine is dissolved in a suitable solvent and treated with an equimolar amount of a chiral acid (e.g., L-tartaric acid).

-

Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. The salt containing the (S)-norfluoxetine and the chiral acid will have different solubility properties than the salt containing the (R)-norfluoxetine.

-

Recrystallization: The crystalline salt is collected and recrystallized from a suitable solvent or solvent mixture until a constant optical rotation is achieved, indicating high diastereomeric purity.

-

Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to liberate the enantiomerically pure (S)-norfluoxetine, which is subsequently extracted with an organic solvent.

III. Data Presentation

Table 1: Comparison of Synthesis Methods for (S)-3-Amino-3-phenylpropan-1-ol

| Method | Key Reagents/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (e.e.%) |

| Asymmetric Reduction | Chiral Ru or Ir catalyst | High | >90 |

| Chemical Resolution | N-Tosyl-D-proline | ~36 (based on racemate) | High (>98) |

Table 2: Purification Methods for (S)-Norfluoxetine

| Method | Key Parameters | Typical Purity Achieved |

| Preparative Chiral HPLC | Chiral stationary phase (e.g., Chiralcel OD) | >99% e.e. |

| Crystallization (Diastereomeric Salt) | Chiral acid (e.g., L-tartaric acid), Recrystallization | >99% e.e. |

IV. Visualizations

Caption: Synthetic pathways to crude (S)-norfluoxetine.

Caption: Purification workflow for (S)-norfluoxetine.

The In Vivo Odyssey of Seproxetine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seproxetine, also known as (S)-norfluoxetine, is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). As a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right, understanding the pharmacokinetics and metabolism of this compound is crucial for optimizing therapeutic strategies and for the development of new chemical entities.[1][2] This technical guide provides a comprehensive overview of the in vivo behavior of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological processes. While much of the available data is derived from studies of its parent drug, fluoxetine, this document aims to present a focused analysis of this compound's journey through the body.

Pharmacokinetic Profile of this compound ((S)-Norfluoxetine)

The pharmacokinetic profile of this compound is characterized by its stereoselectivity, long half-life, and extensive distribution. Unlike its parent compound, fluoxetine, which is administered as a racemic mixture, this compound represents the more pharmacologically active S-enantiomer of norfluoxetine (B159337). The following tables summarize key pharmacokinetic parameters for norfluoxetine (with a focus on the S-enantiomer where specified) in various species. It is important to note that these parameters are predominantly derived from studies involving the administration of fluoxetine.

Table 1: Human Pharmacokinetic Parameters of Norfluoxetine (following Fluoxetine Administration)

| Parameter | Value | Population | Notes |

| Elimination Half-life (t½) | 7 to 15 days | Healthy Volunteers | This extended half-life contributes to a prolonged therapeutic effect and a longer washout period.[3][4][5][6] |

| Time to steady-state (Css) | Several weeks | Patients | The long half-life means that steady-state plasma concentrations are reached slowly.[4] |

| Cmax (after 20 mg fluoxetine) | 8.4 ng/mL | Extensive Metabolizers | Peak plasma concentration of the metabolite.[7] |

| AUC(0-∞) (after 20 mg fluoxetine) | 2532.0 ng·h/mL | Extensive Metabolizers | Total drug exposure over time.[7] |

| Clearance (CL/F) | Median: 0.9 L/h | Mexican Patients | Reflects the rate of drug removal from the body.[8] |

Table 2: Animal Pharmacokinetic Parameters of Norfluoxetine (following Fluoxetine Administration)

| Species | Parameter | Value | Route of Administration |

| Rat | Half-life | Longer than fluoxetine | Subcutaneous |

| Rat | Brain Concentration | Higher than fluoxetine | Subcutaneous |

| Sheep (Ewe) | S/R AUC Ratio | 1.65 ± 0.33 | Intravenous |

| Sheep (Fetus) | S/R AUC Ratio | 1.73 ± 0.29 | Intravenous (to ewe) |

Metabolism of this compound

This compound is the product of the N-demethylation of (S)-fluoxetine. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system, with a significant contribution from the CYP2D6 isoenzyme.[2] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the plasma concentrations of both fluoxetine and norfluoxetine. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which impacts the rate of this compound formation and its subsequent clearance. Further metabolism of norfluoxetine is less well-characterized but is thought to involve oxidative pathways and conjugation.

dot

Metabolic pathway of (S)-Fluoxetine to this compound.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This section details a representative experimental protocol for the sensitive and specific quantification of this compound ((S)-norfluoxetine) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Plasma Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of norfluoxetine) to correct for extraction variability.

-

Solid Phase Extraction:

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute this compound and the internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

dot

Workflow for this compound quantification in plasma.

In Vivo Studies and Key Findings

A study in rats where norfluoxetine was directly administered subcutaneously demonstrated a significant and sustained increase in extracellular serotonin levels in the frontal cortex for at least 18 hours.[1] This effect correlated with higher and more prolonged plasma and brain concentrations of norfluoxetine compared to when fluoxetine is administered, highlighting the direct and potent activity of this compound.[1]

Stereoselectivity is a hallmark of this compound's pharmacokinetics. In pregnant sheep, the S/R ratio of the area under the curve (AUC) for norfluoxetine was approximately 1.65 in the ewe and 1.73 in the fetus, indicating a preferential formation and/or slower clearance of the S-enantiomer.

Conclusion

This compound, the S-enantiomer of norfluoxetine, exhibits a distinct and clinically relevant pharmacokinetic and metabolic profile. Its high potency, long half-life, and stereoselective disposition underscore the importance of its characterization in both preclinical and clinical drug development. While a significant body of knowledge has been established through studies of its parent compound, fluoxetine, further research focusing on the direct administration of this compound will be invaluable in fully elucidating its therapeutic potential and optimizing its clinical application. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to advance our understanding of this important molecule.

References

- 1. ovid.com [ovid.com]

- 2. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs [mdpi.com]

- 3. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Rise and Fall of Seproxetine: An In-depth Technical Review

For Immediate Release

An in-depth analysis of the discovery, development, and ultimate discontinuation of Seproxetine, a potent selective serotonin (B10506) reuptake inhibitor.

This whitepaper provides a comprehensive technical overview of this compound, also known as (S)-norfluoxetine, an active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Developed by Eli Lilly and Company, this compound showed promise as a potent antidepressant but was ultimately withdrawn from development due to significant cardiac safety concerns. This document, intended for researchers, scientists, and drug development professionals, details the scientific journey of this compound, from its synthesis and preclinical evaluation to the clinical findings that led to its termination.

Introduction

This compound, the (S)-enantiomer of norfluoxetine (B159337), emerged from the extensive research programs surrounding fluoxetine. As a selective serotonin reuptake inhibitor (SSRI), its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.[1] Preclinical studies revealed that this compound was a more potent inhibitor of serotonin uptake compared to its (R)-enantiomer.[1][2] Despite its promising efficacy profile, the development of this compound was halted due to concerns over QT interval prolongation, a critical indicator of potential cardiac arrhythmias.

Synthesis and Chemical Properties

This compound, chemically named (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is the N-demethylated active metabolite of fluoxetine.[1] Several synthetic routes for fluoxetine and its derivatives have been described, often involving a key step of etherification to couple the phenylpropanolamine backbone with the trifluoromethylphenoxy moiety.

A Representative Synthetic Scheme:

A common laboratory-scale synthesis of fluoxetine hydrochloride involves the Mannich reaction of acetophenone (B1666503) with methylamine (B109427) hydrochloride and paraformaldehyde, followed by reduction and subsequent etherification.[3] The synthesis of the specific (S)-enantiomer, this compound, requires stereoselective methods to ensure the desired chirality at the C-3 position.

Experimental Protocol: Illustrative Synthesis of Fluoxetine Hydrochloride

-

Mannich Reaction: Acetophenone is reacted with methylamine hydrochloride and paraformaldehyde to yield 3-methylamino-1-phenylpropan-1-one hydrochloride.

-

Reduction: The resulting ketone is reduced using a reducing agent such as potassium borohydride (B1222165) in methanol (B129727) to form 3-methylamino-1-phenylpropan-1-ol.

-

Etherification: The alcohol is then reacted with 1-chloro-4-(trifluoromethyl)benzene in the presence of a base (e.g., potassium hydroxide) and a phase-transfer catalyst in a suitable solvent (e.g., sulfolane) at elevated temperatures (90-125°C).[4]

-

Salt Formation: The resulting free base of fluoxetine is then treated with hydrochloric acid to form the hydrochloride salt.[4]

Note: The synthesis of enantiomerically pure this compound would necessitate the use of chiral starting materials or chiral catalysts in one of the key synthetic steps.

Preclinical Pharmacology

This compound's preclinical profile was characterized by its high affinity and selectivity for the serotonin transporter.

Receptor Binding and Transporter Inhibition

In vitro studies demonstrated that S-norfluoxetine is a potent inhibitor of serotonin uptake.

| Compound | Target | Parameter | Value (nM) |

| S-Norfluoxetine (this compound) | Serotonin Transporter (SERT) | Ki for [3H]paroxetine binding | 1.3[1] |

| Serotonin Transporter (SERT) | Ki for 5-HT uptake inhibition | 14[1] | |

| R-Norfluoxetine | Serotonin Transporter (SERT) | Ki for [3H]paroxetine binding | 26[1] |

| Serotonin Transporter (SERT) | Ki for 5-HT uptake inhibition | 308[1] |

Table 1: In Vitro Binding Affinities and Uptake Inhibition of Norfluoxetine Enantiomers[1]

In Vivo Efficacy in Animal Models

The antidepressant-like effects of this compound were evaluated in various animal models of depression.

| Species | Model | Compound | ED50 (mg/kg) |

| Rat | p-Chloroamphetamine-induced 5-HT depletion | S-Norfluoxetine | 3.8 (i.p.)[2] |

| R-Norfluoxetine | > 20 (i.p.)[2] | ||

| Mouse | p-Chloroamphetamine-induced 5-HT depletion | S-Norfluoxetine | 0.82[2] |

| R-Norfluoxetine | 8.3[2] |

Table 2: In Vivo Efficacy of Norfluoxetine Enantiomers in Animal Models[2]

Experimental Protocol: p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

This model assesses the ability of a compound to block the serotonin-depleting effects of PCA, which is taken up by serotonin neurons via the SERT.

-

Animal Dosing: Rodents are pre-treated with the test compound (e.g., this compound) or vehicle.

-

PCA Administration: After a specified time, animals are administered p-chloroamphetamine.

-

Brain Tissue Analysis: At a later time point, brain tissue is collected, and serotonin levels are measured using techniques like high-performance liquid chromatography (HPLC).

-

Efficacy Determination: The ability of the test compound to prevent the PCA-induced reduction in serotonin levels is quantified to determine its ED50.

Pharmacokinetics

Norfluoxetine, including the (S)-enantiomer this compound, is characterized by a remarkably long elimination half-life.

| Parameter | Fluoxetine | Norfluoxetine |

| Elimination Half-life (t½) | 2-4 days | 7-15 days[5][6] |

Table 3: Elimination Half-lives of Fluoxetine and Norfluoxetine[5][6]

This extended half-life means that steady-state concentrations of norfluoxetine are not reached for several weeks of chronic dosing.[7]

Clinical Development and Discontinuation

The clinical development of this compound was ultimately terminated due to adverse cardiac findings, specifically the prolongation of the QT interval.

Mechanism of QT Prolongation

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This electrophysiological technique is the gold standard for assessing a compound's potential to block hERG channels.

-

Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

-

Electrophysiology: The whole-cell patch-clamp technique is employed to record the potassium currents flowing through the hERG channels.

-

Compound Application: The test compound (e.g., this compound) is applied to the cells at various concentrations.

-

Data Analysis: The inhibition of the hERG current is measured at each concentration, and an IC50 value is calculated to determine the compound's potency as a hERG channel blocker.

Clinical Trial Findings

While detailed data from the specific clinical trials of this compound are not publicly available, the decision by Eli Lilly to discontinue development points to clinically significant QT prolongation being observed in study participants. The design of such clinical trials would typically involve rigorous cardiovascular safety monitoring.

Typical Clinical Trial Design for Assessing QT Interval:

A thorough QT/QTc study is a standard component of clinical drug development.

-

Study Population: Healthy volunteers are typically enrolled.

-

Study Design: A randomized, double-blind, placebo- and active-controlled crossover or parallel-group study is conducted.

-

ECG Monitoring: Electrocardiograms (ECGs) are recorded at baseline and at multiple time points after drug administration.

-

QTc Correction: The QT interval is corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's) to obtain the QTc interval.

-

Data Analysis: The change in QTc from baseline is compared between the drug, placebo, and active control groups to assess the drug's effect on cardiac repolarization.

Signaling Pathways and Experimental Workflows

Conclusion

The story of this compound serves as a critical case study in pharmaceutical development, highlighting the delicate balance between therapeutic efficacy and patient safety. While its potent and selective inhibition of the serotonin transporter demonstrated significant antidepressant potential, the unforeseen cardiac liability of hERG channel blockade and subsequent QT interval prolongation proved to be an insurmountable hurdle. This case underscores the importance of comprehensive cardiovascular safety profiling early in the drug development process. The discontinuation of this compound, despite its promising beginnings, reinforces the rigorous safety standards that govern the pharmaceutical industry and the complex challenges inherent in bringing new medicines to patients.

References

- 1. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 5. ClinPGx [clinpgx.org]

- 6. Pharmacokinetics of the newer antidepressants: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antidepressant drug fluoxetine is an inhibitor of human ether-a-go-go-related gene (HERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Seproxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seproxetine hydrochloride, the hydrochloride salt of the (S)-enantiomer of norfluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). As the primary active metabolite of fluoxetine, it has been a subject of significant interest in neuropharmacology and drug development. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound hydrochloride. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its primary signaling pathway and experimental workflows to support further research and development.

Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid. Its chemical structure consists of a phenylpropylamine backbone with a trifluoromethylphenoxy substituent.

| Property | Value | Source |

| Chemical Name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | |

| Synonyms | (S)-Norfluoxetine hydrochloride, LY215229 | |

| Molecular Formula | C₁₆H₁₇ClF₃NO | |

| Molecular Weight | 331.76 g/mol | |

| CAS Number | 127685-30-7 | |

| Predicted pKa (Strongest Basic) | 9.77 |

Physical Properties

The physical properties of a drug substance are critical for its formulation and delivery. The following table summarizes the known and predicted physical characteristics of this compound hydrochloride.

| Property | Value | Source |

| Melting Point | Not experimentally determined in the available literature. For the related compound Fluoxetine Hydrochloride, the melting point is reported as 158.4-158.9 °C. | |

| Solubility | Water: 0.00915 mg/mL (Predicted) DMSO: Soluble | |

| Appearance | Solid powder |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical and chemical properties of pharmaceutical compounds like this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point.

-

Replicate Analysis: The determination is repeated at least two more times, and the average of the consistent readings is reported.

The Role of Seproxetine in Neurosteroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seproxetine, the (S)-enantiomer of norfluoxetine (B159337) and an active metabolite of fluoxetine (B1211875), has emerged as a significant modulator of neurosteroid synthesis, a pathway increasingly implicated in the pathophysiology of mood and anxiety disorders. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences the synthesis of critical neurosteroids, with a primary focus on allopregnanolone (B1667786). We will explore its interaction with key enzymes in the neurosteroidogenic pathway, present quantitative data on its enzymatic modulation, and provide detailed experimental protocols for investigating these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target neurosteroidogenesis for therapeutic benefit.

Introduction to Neurosteroidogenesis and Allopregnanolone

Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, that can rapidly modulate neuronal excitability.[1] Unlike systemic steroid hormones, neurosteroids act locally in the brain to influence neurotransmission. Allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one or 3α,5α-THP) is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] By enhancing GABAergic inhibition, allopregnanolone exerts significant anxiolytic, antidepressant, and anticonvulsant effects.[4]

The synthesis of allopregnanolone from progesterone (B1679170) involves a two-step enzymatic process (Figure 1). First, progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 5α-DHP is reduced to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[2][3] This final step is a reversible reaction, with 3α-HSD also capable of oxidizing allopregnanolone back to 5α-DHP.[2]

This compound: A Stereospecific Modulator of Neurosteroid Synthesis

This compound, the (S)-enantiomer of norfluoxetine, is a major active metabolite of the widely prescribed antidepressant fluoxetine.[5][6] Research has demonstrated that the effects of fluoxetine and its metabolites on neurosteroid synthesis are stereospecific, with the S-isomers being significantly more potent than their R-counterparts.[1] In fact, (S)-norfluoxetine (this compound) is reported to be nearly four times more selective for stimulating neurosteroid synthesis relative to its activity as a serotonin (B10506) reuptake inhibitor.[5] This has led to the proposal that the therapeutic effects of some selective serotonin reuptake inhibitors (SSRIs) may, at least in part, be mediated by their ability to increase brain allopregnanolone levels, independent of their effects on serotonin reuptake.[7] Eli Lilly and Company investigated this compound as a potential antidepressant, but its development was discontinued (B1498344) due to concerns about QT interval prolongation, a cardiac side effect.[5]

Mechanism of Action: Modulation of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

The primary molecular target for this compound within the neurosteroid synthesis pathway is the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). Evidence suggests that certain SSRIs, including fluoxetine and its metabolites, directly interact with and alter the activity of this enzyme.[2][3]

There are, however, differing reports on the precise mechanism of this interaction:

-

Activation of the Reductive Pathway: Some studies using purified recombinant 3α-HSD isoforms have shown that fluoxetine and other SSRIs decrease the Michaelis constant (Km) of the enzyme for the conversion of 5α-DHP to allopregnanolone.[2][3] A lower Km indicates a higher affinity of the enzyme for its substrate, leading to a more efficient conversion to allopregnanolone. In some cases, an increase in the maximum reaction velocity (Vmax) has also been observed.[3] This would effectively increase the rate of allopregnanolone synthesis.

-

Inhibition of the Oxidative Pathway: Conversely, other research suggests that fluoxetine elevates brain allopregnanolone levels by inhibiting the reverse oxidative reaction catalyzed by a microsomal dehydrogenase, which converts allopregnanolone back to 5α-DHP.[8][9] By blocking the breakdown of allopregnanolone, its concentration in the brain would increase.

It is possible that both mechanisms contribute to the overall increase in allopregnanolone levels, and the predominant effect may depend on the specific 3α-HSD isoform and the cellular environment.

Quantitative Data on Enzyme Kinetics

The following tables summarize the reported effects of fluoxetine and related compounds on the kinetic parameters of 3α-HSD. It is important to note that data specifically for this compound ((S)-norfluoxetine) is limited in the public domain, and much of the research has been conducted with racemic fluoxetine or its individual enantiomers.

| Compound | 3α-HSD Isoform | Substrate | Effect on Km | Effect on Vmax | Fold Increase in Enzymatic Efficiency (Vmax/Km) | Reference |

| Fluoxetine | Rat 3α-HSD | 5α-DHP to Allopregnanolone | No change | - | ~46-fold | [2] |

| Fluoxetine | Human 3α-HSD Type III | 5α-DHP to Allopregnanolone | 10- to 30-fold decrease | - | - | [3][4] |

| Paroxetine | Rat 3α-HSD | 5α-DHP to Allopregnanolone | 28-fold decrease (7.2 to 0.26 nM) | - | 18-fold | [2] |

| Fluoxetine | Human 3α-HSD Type II | DHT to Androstanediol | 47-fold decrease | 3.6-fold increase | - | [3] |

| Paroxetine | Human 3α-HSD Type II | DHT to Androstanediol | 6-fold decrease | 11-fold increase | - | [3] |

Note: DHT (dihydrotestosterone) and androstanediol are androgenic steroids also metabolized by 3α-HSD isoforms.

Experimental Protocols

In Vitro Assay for 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity

This protocol is adapted from methodologies described in the literature for measuring the activity of 3α-HSD using radiolabeled substrates.[2]

Objective: To determine the effect of this compound on the reductive and oxidative activity of 3α-HSD.

Materials:

-

Purified recombinant 3α-HSD or brain tissue homogenate/microsomal fractions

-

This compound hydrochloride

-

[14C]-5α-dihydroprogesterone (for reductive assay)

-

[3H]-Allopregnanolone (for oxidative assay)

-

Unlabeled 5α-dihydroprogesterone and allopregnanolone

-

NADPH (for reductive assay)

-

NAD+ (for oxidative assay)

-

100 mM Sodium phosphate (B84403) buffer (pH 7.3)

-

Ethyl acetate

-

Silica (B1680970) gel thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM sodium phosphate buffer (pH 7.3)

-

Cofactor: 2 mM NADPH for the reductive reaction or 2 mM NAD+ for the oxidative reaction.

-

Radiolabeled substrate: ~40,000 cpm of [14C]-5α-DHP or [3H]-Allopregnanolone.

-

Unlabeled substrate: Varying concentrations (e.g., 10 nM to 100 µM) to determine enzyme kinetics.

-

This compound: A range of concentrations to be tested (e.g., 1 nM to 100 µM), or vehicle control.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a known amount of purified 3α-HSD or brain tissue preparation (e.g., 20 µl of bacterial extract containing the recombinant enzyme).

-

-

Incubation:

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

-

Vortex thoroughly to extract the steroids into the organic phase.

-

Centrifuge to separate the phases and carefully collect the upper organic layer.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted steroids onto a silica gel TLC plate.

-

Develop the plate using an appropriate solvent system (e.g., chloroform:ethyl acetate, 4:1) to separate the substrate from the product.

-

Visualize the steroid spots using iodine vapor or a phosphorimager.

-

-

Quantification:

-

Scrape the silica gel corresponding to the substrate and product spots into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of substrate converted to product.

-

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate concentrations.

-

Plot the data using Michaelis-Menten kinetics to calculate Km and Vmax in the presence and absence of this compound.

-

Measurement of Neurosteroid Levels in Brain Tissue

This protocol provides a general workflow for the quantification of allopregnanolone and its precursors in brain tissue, based on methods described in the literature.[10][11][12]

Objective: To measure the in vivo effects of this compound administration on the concentrations of allopregnanolone, 5α-DHP, and progesterone in specific brain regions.

Materials:

-

Rodents (e.g., rats or mice)

-

This compound for in vivo administration

-

Anesthetics

-

Saline (for perfusion)

-

Dissection tools

-

Homogenizer

-

Organic solvents (e.g., chloroform, diethyl ether, methanol)

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Internal standards (deuterated analogs of the steroids of interest)

Procedure:

-

Animal Dosing and Tissue Collection:

-

Administer this compound or vehicle to the animals according to the experimental design.

-

At the designated time point, euthanize the animals using an appropriate method.

-

Optionally, perform transcardial perfusion with ice-cold saline to remove blood from the brain tissue.

-

Rapidly dissect the brain and isolate the regions of interest (e.g., cortex, hippocampus, amygdala).

-

Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

-

-

Tissue Homogenization and Steroid Extraction:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in an appropriate buffer or solvent, containing the internal standards.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

-

-

Purification and Derivatization (for GC-MS):

-

Further purify the steroid extracts if necessary, for example, using high-performance liquid chromatography (HPLC).

-

For GC-MS analysis, derivatize the steroids to improve their volatility and ionization efficiency (e.g., with heptafluorobutyric acid anhydride).

-

-

Quantification by Mass Spectrometry:

-

Analyze the samples using a validated GC-MS or LC-MS/MS method.

-

Quantify the endogenous steroid levels by comparing their peak areas to those of the corresponding internal standards.

-

-

Data Analysis:

-

Normalize the steroid concentrations to the weight of the brain tissue.

-

Perform statistical analysis to compare the neurosteroid levels between the this compound-treated and vehicle-treated groups.

-

Visualizations

Allopregnanolone Synthesis Pathway

Caption: Allopregnanolone synthesis pathway and proposed actions of this compound.

Experimental Workflow for In Vitro 3α-HSD Activity Assay

Caption: Workflow for the in vitro 3α-HSD enzyme activity assay.

Experimental Workflow for In Vivo Neurosteroid Measurement

Caption: Workflow for in vivo measurement of brain neurosteroid levels.

Conclusion and Future Directions

This compound represents a fascinating pharmacological tool and a potential therapeutic lead that highlights the importance of neurosteroidogenesis in the treatment of psychiatric disorders. Its ability to stereospecifically enhance the levels of the neuroprotective and anxiolytic steroid, allopregnanolone, at concentrations that may not significantly engage the serotonin transporter, opens new avenues for drug development. Future research should focus on elucidating the precise molecular interactions between this compound and the various isoforms of 3α-HSD to resolve the current discrepancies in its proposed mechanism of action. Furthermore, the development of novel compounds that selectively target neurosteroidogenic enzymes, without the off-target effects that led to the discontinuation of this compound's development, holds great promise for a new generation of safer and more effective treatments for a range of neurological and psychiatric conditions.

References

- 1. Fluoxetine and norfluoxetine stereospecifically facilitate pentobarbital sedation by increasing neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective serotonin reuptake inhibitors directly alter activity of neurosteroidogenic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Selective serotonin reuptake inhibitors directly alter activity of neurosteroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C16H16F3NO | CID 3058751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluoxetine and norfluoxetine stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoxetine elevates allopregnanolone in female rat brain but inhibits a steroid microsomal dehydrogenase rather than activating an aldo-keto reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoxetine elevates allopregnanolone in female rat brain but inhibits a steroid microsomal dehydrogenase rather than activating an aldo-keto reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of steroid concentrations in brain tissue: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Characterization of Seproxetine's Effects on the Serotonin Transporter (SERT)

Introduction

Seproxetine, the (S)-enantiomer of the widely-known antidepressant fluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). Its therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin transporter (SERT), which blocks the reabsorption of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission. This document provides a detailed technical overview of the in vitro methods used to characterize the interaction of this compound with SERT, presenting key quantitative data, experimental protocols, and workflow visualizations.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The primary mechanism of action for this compound is its high-affinity binding to SERT, leading to potent inhibition of serotonin reuptake. Its selectivity is determined by comparing its affinity and potency at SERT to its effects on the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Table 1: Binding Affinity (Ki) and Uptake Inhibition (IC50) of this compound and Related Compounds

| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| This compound ((S)-Fluoxetine) | SERT | 0.75 - 1.1 | 2.6 - 5.0 |

| NET | 120 - 230 | 210 - 410 | |

| DAT | 1300 - 2000 | 910 - 2400 | |

| (R)-Fluoxetine | SERT | 6.3 - 11 | 25 - 47 |

| NET | 110 - 200 | 280 - 520 | |

| DAT | 1700 - 2800 | 1200 - 3100 | |

| Racemic Fluoxetine | SERT | 1.5 - 2.9 | 7.6 - 15 |

| NET | 150 - 250 | 250 - 460 | |

| DAT | 1500 - 2400 | 1000 - 2800 |

Data compiled from multiple sources. Absolute values may vary based on specific experimental conditions.

The data clearly indicates that this compound is the more potent enantiomer, exhibiting significantly higher affinity and inhibitory activity at SERT compared to (R)-fluoxetine. Furthermore, this compound demonstrates substantial selectivity for SERT, with its affinity for NET and DAT being approximately 160-fold and 1700-fold lower, respectively.

Experimental Protocols

The following sections detail the standard in vitro methodologies used to derive the quantitative data presented above.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound (like this compound) for a specific receptor or transporter. The principle involves a competitive binding reaction between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Detailed Methodology:

-

Tissue/Cell Preparation:

-

Assays can be performed using membranes prepared from specific brain regions rich in the target transporter (e.g., rodent striatum for DAT, hippocampus for SERT and NET) or from cell lines recombinantly expressing the human transporter (e.g., HEK-293 cells stably transfected with hSERT, hNET, or hDAT).

-

Tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

-

Competitive Binding Reaction:

-

Membrane preparations are incubated in assay tubes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound).

-

For SERT: [³H]Citalopram or [³H]Paroxetine are commonly used radioligands.

-

For NET: [³H]Nisoxetine is a typical choice.

-

For DAT: [³H]WIN 35,428 is frequently used.

-

The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at a specific temperature, often room temperature or 25°C).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any non-specifically bound ligand.

-

The radioactivity trapped on the filters is then quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake Assays

Uptake assays directly measure the functional activity of the transporter by quantifying the inhibition of neurotransmitter uptake into synaptosomes. This provides a measure of the compound's potency (IC50) as an inhibitor.

Detailed Methodology:

-

Synaptosome Preparation:

-

Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rodent striatum or cortex).

-

The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in a suitable assay buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Inhibition Reaction:

-

Synaptosomes are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of the test compound (this compound).

-

The uptake reaction is initiated by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]Serotonin, also known as [³H]5-HT).

-

The reaction is allowed to proceed for a very short time (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Control tubes are run in parallel at 0-4°C to determine non-specific uptake.

-

-

Termination and Quantification:

-

The uptake is terminated by rapid filtration, similar to the binding assay, to separate the synaptosomes (containing the transported [³H]5-HT) from the buffer.

-

Filters are washed with ice-cold buffer.

-

The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific uptake is calculated by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C).

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value, the concentration that inhibits 50% of the specific uptake of [³H]5-HT, is determined by non-linear regression analysis of the concentration-response curve.

-

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Signaling and Mechanism of Action

The direct effect of this compound binding to SERT is the allosteric inhibition of serotonin transport. This action does not typically involve the initiation of a downstream intracellular signaling cascade in the same way a G-protein coupled receptor agonist would. Instead, the mechanism is one of conformational change and occlusion of the transport pathway.

Caption: this compound's allosteric inhibition of SERT.

By binding to an allosteric site on the SERT protein, this compound stabilizes the transporter in a conformation that is not conducive to binding and translocating serotonin into the presynaptic neuron. The primary and immediate consequence is an increase in the concentration and residence time of serotonin in the synaptic cleft, making it more available to bind to postsynaptic receptors.

Molecular docking studies of Seproxetine with serotonin receptors

An In-Depth Technical Guide to the Molecular Docking of Seproxetine with Serotonin (B10506) Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of this compound, a potent selective serotonin reuptake inhibitor (SSRI), with its primary targets, the serotonin receptors and the serotonin transporter (SERT). This compound, the S-enantiomer of norfluoxetine (B159337) and an active metabolite of fluoxetine, has been a subject of significant research due to its high potency.[1] This document details the computational methodologies, quantitative binding data, and the associated signaling pathways, offering valuable insights for drug discovery and development.

Introduction to this compound and its Mechanism of Action

This compound (S-norfluoxetine) exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors.[1] While its primary target is the serotonin transporter (SERT), this compound also demonstrates inhibitory activity at the 5-HT2A and 5-HT2C receptors.[1] These receptors are G-protein-coupled receptors (GPCRs) involved in a wide array of neurological processes, including mood, anxiety, and sleep.[1] Understanding the molecular interactions between this compound and these targets is crucial for elucidating its therapeutic efficacy and side-effect profile. Molecular docking is a key computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[1]

Quantitative Analysis of Binding Affinity

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a receptor, typically expressed as binding energy in kcal/mol. A more negative value indicates a stronger and more stable interaction. The table below summarizes the theoretical binding energies of this compound and related compounds with serotonin-related targets as reported in various computational studies.

| Ligand | Receptor/Target | PDB ID | Binding Energy (kcal/mol) |

| This compound (SRX) | Serotonin Receptor | Not Specified | -7.3[1] |

| Fluoxetine (Parent Drug) | Serotonin 5-HT2A | 6A94 | -8.5[2] |

| This compound (SRX) | Dopamine Receptor | Not Specified | -7.4[1] |

| This compound (SRX) | TrkB Kinase Receptor | Not Specified | -6.0[1] |

Experimental Protocols for Molecular Docking

The accuracy and reliability of molecular docking results are highly dependent on the experimental protocol. The following sections detail the methodologies commonly employed in the study of this compound and other SSRIs.

Software and Algorithms

A variety of software packages are utilized for docking studies, with AutoDock Vina being a prominent choice due to its accuracy and computational efficiency.[1][2][3] Other tools include PyRx, which provides a virtual screening platform, and Autodock Tools for receptor and ligand preparation.[2][3] The docking process typically employs a Lamarckian genetic algorithm to explore possible ligand conformations and orientations within the receptor's binding site.[4]

Receptor and Ligand Preparation

-

Receptor Structure: The three-dimensional crystal structure of the target receptor is obtained from the Protein Data Bank (PDB). For instance, the structure of the human serotonin 5-HT2A receptor is available under PDB ID: 6A94.[2]

-

Receptor Preparation: The downloaded protein structure is prepared by removing water molecules and co-ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the receptor atoms.[2] The structure is then minimized using an optimization algorithm like the conjugate gradient for a set number of steps.[2]

-

Ligand Structure: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

-

Ligand Optimization: The ligand's geometry is optimized using computational chemistry methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G++ to obtain the ground state minimum energy structure.[1] Partial charges are assigned using methods like the Gasteiger approach.[2][3]

Docking Simulation and Grid Generation

A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. The size and center of the grid are critical parameters. For the 5-HT2A receptor (PDB: 6A94), a grid of 54 × 40 × 42 Å with center coordinates x = 13.562, y = 0.255, and z = 61.097 has been used.[2] The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value like 8.[2] The docking software then systematically evaluates multiple conformations of the ligand within this grid, scoring them based on the calculated binding energy.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex processes in computational drug design and cellular signaling.

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

References

- 1. Increasing the Efficacy of this compound as an Antidepressant Using Charge–Transfer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Computational and biological evidences on the serotonergic involvement of SeTACN antidepressant-like effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Seproxetine

Introduction

Seproxetine, the (S)-enantiomer of norfluoxetine (B159337), is a potent selective serotonin (B10506) reuptake inhibitor (SSRI). As with many chiral compounds, the enantiomers of norfluoxetine may exhibit different pharmacological and toxicological profiles. Therefore, a reliable and robust analytical method for the enantiomeric separation of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound enantiomers, based on established methods for the closely related compound, fluoxetine (B1211875).

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known to provide excellent enantioselectivity for a wide range of chiral compounds, including those in the SSRI class.

Experimental Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions were adapted from successful separations of fluoxetine enantiomers and are expected to provide a baseline resolution for this compound enantiomers.

| Parameter | Condition |

| Column | CHIRALPAK® IC |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

Results and Discussion

Under the specified conditions, baseline separation of the enantiomers is anticipated. The use of a polysaccharide-based chiral stationary phase, specifically CHIRALPAK® IC, has been shown to be effective in resolving enantiomers of fluoxetine and its derivatives. The mobile phase, consisting of n-hexane, 2-propanol, and a small amount of diethylamine, provides a good balance of polarity and interaction with the stationary phase to achieve enantioseparation. Diethylamine is a common additive in normal phase chiral separations of basic compounds, as it helps to improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support.

The selection of 2-propanol as the alcohol modifier is based on its ability to form hydrogen bonds with the carbamate (B1207046) groups on the chiral stationary phase, which is a key mechanism for chiral recognition. The detection wavelength of 230 nm is chosen to ensure good sensitivity for this compound.

Table 1: Expected Chromatographic Parameters

| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |

| Norfluoxetine | (R)-enantiomer | ~8.5 | > 1.5 |

| This compound | (S)-enantiomer | ~9.8 |

Note: Retention times are estimates and may vary depending on the specific system and column. The elution order should be confirmed with enantiomerically pure standards.

Protocol: Enantiomeric Purity of this compound by Chiral HPLC

Scope

This protocol describes the procedure for the determination of the enantiomeric purity of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Reagents

-

This compound reference standard

-

(R)-Norfluoxetine reference standard

-

n-Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Diethylamine (HPLC grade)

-

Sample diluent: Mobile Phase (n-Hexane / 2-Propanol / Diethylamine, 90:10:0.1, v/v/v)

Equipment

-

HPLC system with a UV detector

-

CHIRALPAK® IC column (250 x 4.6 mm, 5 µm) or equivalent

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Preparation of Solutions

4.1. Mobile Phase Preparation Carefully measure and mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of diethylamine. Degas the solution before use.

4.2. Standard Solution Preparation (0.5 mg/mL) Accurately weigh about 5 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

4.3. Racemate Solution Preparation (for system suitability) If a racemic mixture of norfluoxetine is available, prepare a 0.5 mg/mL solution in the sample diluent. Alternatively, a solution containing both this compound and (R)-norfluoxetine can be prepared.

4.4. Sample Preparation Accurately weigh a sufficient amount of the test sample to prepare a final concentration of approximately 0.5 mg/mL in the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

5.1. System Setup Set up the HPLC system according to the conditions outlined in the experimental conditions table. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5.2. System Suitability Inject the racemate solution (or the mixed standard solution). The system is suitable for use if:

-

The resolution (Rs) between the two enantiomer peaks is not less than 1.5.

-

The tailing factor for the this compound peak is not more than 2.0.

-

The relative standard deviation (RSD) for five replicate injections of the this compound standard is not more than 2.0%.

5.3. Analysis Inject the prepared standard and sample solutions into the chromatograph.

Calculation

The enantiomeric purity of this compound is calculated as the percentage of the peak area of the (S)-enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Purity (%) = (Area of this compound Peak / (Area of this compound Peak + Area of (R)-enantiomer Peak)) x 100

Visualizations

Caption: Workflow for Chiral HPLC Analysis of this compound.

Caption: Principle of Chiral Separation on a Polysaccharide-based CSP.

Application Note: Quantification of (S)-Norfluoxetine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-norfluoxetine is the pharmacologically active N-demethylated metabolite of the antidepressant fluoxetine (B1211875). As a potent selective serotonin (B10506) reuptake inhibitor (SSRI), the stereospecific quantification of (S)-norfluoxetine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note provides a detailed protocol for the sensitive and selective quantification of (S)-norfluoxetine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established and validated procedures, ensuring high accuracy and precision.

Experimental Protocols

This section details the methodologies for the quantification of (S)-norfluoxetine, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Analytes and Internal Standard (IS):

-

(S)-Norfluoxetine hydrochloride

-

Fluoxetine-d5 (as Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (K2EDTA)

-

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a robust method for extracting (S)-norfluoxetine from plasma, providing high recovery and clean extracts.

-

Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking: To 100 µL of plasma, add the internal standard (Fluoxetine-d5) to a final concentration of 50 ng/mL. Vortex for 10 seconds.

-

Sample Loading: Load the plasma sample onto a supported liquid extraction (SLE) cartridge.

-

Analyte Elution: After a brief waiting period for the plasma to adsorb onto the support, elute the analytes with methyl tert-butyl ether.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.

-

Liquid Chromatography (LC):

-

Column: A chiral AGP (alpha-1-acid glycoprotein) column is essential for the enantioselective separation of (S)-norfluoxetine.[1]

-

Mobile Phase:

-

A: 10 mM Ammonium acetate (B1210297) buffer in water (pH 4.4)

-

B: Acetonitrile

-

-

Gradient: A gradient elution is typically employed to ensure optimal separation.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

Data Presentation

The quantitative performance of the method is summarized in the following tables.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| (S)-Norfluoxetine | 1 - 500 | ≥ 0.994[5] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| (S)-Norfluoxetine | Low | 3 | -8.77 to -1.33[5] | < 15[2] |

| (S)-Norfluoxetine | Medium | 250 | -8.77 to -1.33[5] | < 15[2] |

| (S)-Norfluoxetine | High | 400 | -8.77 to -1.33[5] | < 15[2] |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| (S)-Norfluoxetine | Low | 90.35 to 96.99[6] | 90.35 to 99.89[6] |

| (S)-Norfluoxetine | High | 90.35 to 96.99[6] | 90.35 to 99.89[6] |

Visualizations

Experimental Workflow

Caption: Workflow for (S)-Norfluoxetine Quantification.

LC-MS/MS System Configuration

Caption: LC-MS/MS System for Chiral Analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of (S)-norfluoxetine in human plasma. The use of a chiral column ensures the specific measurement of the (S)-enantiomer, which is critical for accurate pharmacokinetic and clinical assessments. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a drug development or clinical research setting.

References

- 1. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]

- 2. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple and automated online SPE-LC-MS/MS method for simultaneous determination of olanzapine, fluoxetine and norfluoxetine in human plasma and its application in therapeutic drug monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]

Protocol for In Vivo Administration of Seproxetine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

These application notes provide detailed protocols for the in vivo administration of Seproxetine, also known as (S)-norfluoxetine, in rodent models. This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI) and the primary active metabolite of fluoxetine (B1211875).[1] The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound. Given that this compound is the active metabolite of fluoxetine, protocols for fluoxetine administration are provided as a well-established proxy.

Quantitative Data Summary

The following tables summarize key quantitative data for norfluoxetine (B159337) (the racemate of which this compound is the S-enantiomer) in rodent models. This data is essential for dose selection and study design.

Table 1: Pharmacokinetic Parameters of Norfluoxetine in Rodents

| Parameter | Species | Route of Administration | Dose | Value | Reference |

| Elimination Half-life (t½) | Rat | Intravenous | 2.5 - 10 mg/kg | ~15 hours | |

| Elimination Half-life (t½) | Mouse | Intraperitoneal | 1 - 10 mg/kg | Significantly reduced in transgenic mice with elevated AAG | [2] |

| Cmax (Brain) | Mouse | Intraperitoneal | 1 - 10 mg/kg | Dose-dependent | [3][4] |

| Cmax (Brain) | Rat | Intraperitoneal | 34.7 µmol/kg | Dose-dependent | [4] |

| AUC (Brain) | Mouse | Intraperitoneal | 1 - 10 mg/kg | Dose-dependent | [4] |

| AUC (Brain) | Rat | Intraperitoneal | 34.7 µmol/kg | Dose-dependent | [4] |

Table 2: Behavioral Effects of Fluoxetine (as a proxy for this compound) in Mice

| Behavioral Test | Species | Administration Route | Dose (mg/kg/day) | Duration | Observed Effect | Reference |

| Tail Suspension Test | Mouse (Female) | Intraperitoneal (acute) | 10 | Single dose | Decreased immobility | [5] |

| Novelty Induced Hypophagia | Mouse (Female) | Intraperitoneal (chronic) | 10 | 21 days | Decreased latency to eat | [5] |

| Open Field Test | Mouse | Intraperitoneal (chronic) | 18 | 3 weeks | Decreased time spent in the center (anxiety-like behavior) | [6] |